3,3,3-Triphenylpropionic acid

Vue d'ensemble

Description

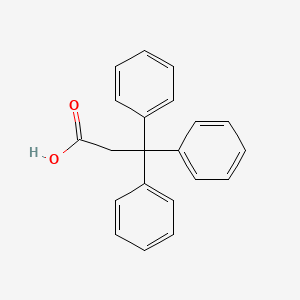

3,3,3-Triphenylpropionic acid: is an organic compound with the molecular formula C21H18O2 Tritylacetic acid or 2-Triphenylmethyl acetic acid . This compound is characterized by its white to slightly yellow crystalline powder form and is used primarily as a pharmaceutical intermediate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3,3-Triphenylpropionic acid can be synthesized through the reaction of triphenylmethanol with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of lead tetraacetate in solvents like benzene , acetonitrile , or chlorobenzene . This method has been investigated for its efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3,3,3-Triphenylpropionic acid can undergo oxidation reactions, typically using reagents like or .

Reduction: Reduction of this compound can be achieved using or .

Substitution: It can participate in substitution reactions, particularly with or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens like in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of or .

Reduction: Formation of .

Substitution: Formation of .

Applications De Recherche Scientifique

Pharmaceutical Applications

3,3,3-Triphenylpropionic acid serves as an important pharmaceutical intermediate. It is utilized in the synthesis of various drugs and bioactive compounds due to its ability to modify molecular structures effectively. Notably, it has been used in the development of chiral compounds that are critical for the pharmaceutical industry.

Case Study: Chiral Synthesis

In a study focusing on chiral triphenylacetic acid esters, researchers demonstrated the compound's versatility as a chirality-sensing agent. The study highlighted how derivatives of this compound can induce chirality through weak intramolecular interactions, which is crucial for developing enantiomerically pure pharmaceuticals .

Organic Synthesis

The compound is widely recognized in organic synthesis as a versatile building block. Its structural features allow it to act as a protecting group and catalyst in various chemical reactions.

Applications in Synthesis

- Protecting Groups : Used to protect functional groups during multi-step syntheses.

- Catalysis : Acts as a catalyst in various organic reactions due to its stable structure and reactivity.

- Molecular Machines : Integral in constructing molecular machines due to its ability to undergo conformational changes .

Materials Science

In materials science, this compound has been explored for its potential in creating advanced materials with unique properties.

Supramolecular Structures

Research has shown that combining this compound with amino acids can lead to the formation of helical superstructures through hydrogen bonding cascades. This property is significant for developing new materials with specific mechanical and optical characteristics .

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 3,3,3-Triphenylpropionic acid involves its interaction with molecular targets such as enzymes and receptors . It can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its use. The specific pathways and targets can vary based on the application and the biological system involved .

Comparaison Avec Des Composés Similaires

- 3,3-Diphenylpropionic acid

- Triphenylacetic acid

- 2-Methyl-2-phenylpropanoic acid

- Phenylacetic acid

Comparison: 3,3,3-Triphenylpropionic acid is unique due to its three phenyl groups attached to the propionic acid backbone, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a higher degree of steric hindrance and electronic effects, making it valuable in specific synthetic applications .

Activité Biologique

3,3,3-Triphenylpropionic acid (TPPA) is a compound with significant biological activity, primarily recognized for its potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxicity, and its role as a pharmaceutical intermediate.

- Molecular Formula : CHO

- Molecular Weight : 302.37 g/mol

- CAS Number : 900-91-4

- Appearance : White to slightly yellow crystalline powder

- Melting Point : 180-182 °C

Antimicrobial Properties

TPPA has been studied for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits broad-spectrum activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

A comparative study evaluated the Minimum Inhibitory Concentration (MIC) of TPPA and its derivatives against several pathogens:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 1.56 | MRSA |

| 3-phenylpropionic acid | 3.90 - 15.62 | Various Gram-positive bacteria |

| PA-3-10-3 analogue | <0.34 | MRSA |

| PA-3-12-3 analogue | <0.29 | MRSA |

These results indicate that TPPA and its analogues can effectively inhibit the growth of resistant bacterial strains, making them potential candidates for antibiotic development .

Cytotoxicity and Hemolytic Activity

While evaluating the safety profile of TPPA, studies have shown variable levels of cytotoxicity. The cytotoxic effects were assessed using human kidney epithelial cells (HEK293), revealing the following:

| Compound | IC (μM) | Hemolytic Activity (HC) |

|---|---|---|

| TPPA | >39.5 | >39.5 |

| PA-3-10-3 analogue | >39.5 | Non-toxic |

| PA-3-12-3 analogue | Non-toxic | Non-toxic |

The PA-3 series of analogues exhibited favorable toxicity profiles, suggesting that modifications to the structure can lead to compounds with reduced cytotoxicity while maintaining antimicrobial efficacy .

The mechanism by which TPPA exerts its antimicrobial effects appears to involve the disruption of bacterial membrane integrity. Studies suggest that TPPA causes depolarization of the cytoplasmic membrane and permeabilization of the outer membrane in bacteria, leading to cell death . This mechanism is crucial for developing new antibiotics targeting resistant strains.

Case Studies

-

Study on Antimicrobial Potency :

A recent investigation into the antimicrobial activity of TPPA derivatives highlighted their effectiveness against MRSA. The study reported that certain analogues demonstrated MIC values as low as 0.29 μg/mL against MRSA, indicating strong potential for therapeutic applications in treating resistant infections . -

Evaluation of Cytotoxic Effects :

In another study focusing on cytotoxicity, researchers assessed various TPPA derivatives for their effects on human cell lines. The findings indicated that while some compounds exhibited low toxicity (IC > 39.5 μM), others showed promising profiles with negligible hemolytic activity .

Propriétés

IUPAC Name |

3,3,3-triphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSJLUKCGWQAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237989 | |

| Record name | 3,3,3-Triphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS] | |

| Record name | 3,3,3-Triphenylpropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

900-91-4 | |

| Record name | 3,3,3-Triphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000900914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 900-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,3-Triphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Triphenylpropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the crystal structure of 3,3,3-Triphenylpropionic acid?

A1: this compound exhibits a unique packing arrangement in its crystal structure known as "six-fold phenyl embrace." [] This arrangement involves intermolecular interactions between the phenyl rings of adjacent molecules.

Q2: Can this compound be used in material science?

A2: Yes, derivatives of this compound have been investigated for their potential in organic light-emitting diodes (OLEDs). [] Researchers successfully synthesized solution-processable green phosphorescent iridium(III) complexes by modifying the structure of this compound. These complexes, when incorporated into OLED devices, demonstrated promising luminescent properties, highlighting the potential of this compound class in advanced materials.

Q3: Are there any unique chemical reactions associated with this compound?

A3: Interestingly, this compound can be converted to 10-cyano-10-phenyl-9-anthrone in a novel one-step reaction. [, ] This transformation showcases the intriguing reactivity of the compound and its potential as a starting material for synthesizing complex polycyclic aromatic structures.

Q4: Has this compound been studied for its electrochemical behavior?

A4: Yes, early research explored the electrolysis of this compound. [] This study revealed an interesting rearrangement reaction during electrolysis in a methanol solution containing sodium ions. The primary product obtained was the phenyl ester of 3,3-diphenyl-3-methoxypropionic acid. This finding suggests a novel rearrangement pathway involving acyloxy radicals, where an oxygen atom attacks the aromatic ring directly attached to the C-3 atom.

Q5: Are there any studies exploring the chirality of this compound derivatives?

A5: Yes, research has investigated the induction of molecular and supramolecular helicity in compounds containing the trityl (triphenylmethyl) group, specifically focusing on chiral derivatives of this compound. [] This area of research holds significance in understanding chirality transfer and its implications in various fields, including asymmetric synthesis and material science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.